Ala-NPC
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Overview
Description
Ala-NPC is a derivative of the amino acid L-alanine, where the amino group is protected by a phenoxycarbonyl group. This compound is of significant interest in the field of polymer chemistry due to its stability and utility as a monomer in the synthesis of polypeptides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ala-NPC can be synthesized through the N-carbamylation of the tetrabutylammonium salt of L-alanine with diphenyl carbonate . This reaction typically occurs in a two-phase system, which allows for the efficient production of high-purity this compound . The reaction conditions often involve the use of solvents such as N,N-dimethylacetamide (DMAc) and mild heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger volumes. The use of diphenyl carbonate as a phosgene-free alternative is particularly advantageous for industrial applications due to its lower toxicity and ease of handling .
Chemical Reactions Analysis
Types of Reactions: Ala-NPC primarily undergoes polymerization reactions. It can be used as a monomer in the ring-opening polymerization of N-carboxyanhydrides (NCAs) to form polypeptides . This compound is also involved in substitution reactions where the phenoxycarbonyl group can be replaced by other functional groups under appropriate conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include amines, which facilitate the polymerization process. The reactions are typically carried out in solvents like DMAc and may require mild heating .
Major Products: The major products formed from reactions involving this compound are polypeptides. These polypeptides have well-defined structures and are used in various biomedical applications .
Scientific Research Applications
Ala-NPC is extensively used in the synthesis of polypeptides, which are crucial in the fields of biomedicine and biomaterials . These polypeptides are employed in drug delivery systems and tissue engineering due to their excellent biocompatibility and biodegradability . Additionally, this compound is used in the development of hydrophilic polypeptides, which have applications in various industrial processes .
Mechanism of Action
The mechanism of action of Ala-NPC involves its role as a monomer in polymerization reactions. The phenoxycarbonyl group protects the amino group during the reaction, allowing for the formation of polypeptides with well-defined structures . The molecular targets and pathways involved in these reactions are primarily related to the polymerization process and the formation of peptide bonds .
Comparison with Similar Compounds
Ala-NPC is similar to other N-phenoxycarbonyl derivatives of amino acids, such as N-phenoxycarbonyl-L-phenylalanine and N-phenoxycarbonyl-L-serine . These compounds share similar synthetic routes and reaction conditions but differ in the side chains of the amino acids. The uniqueness of this compound lies in its specific applications in the synthesis of polypeptides with unique properties .
List of Similar Compounds:- N-phenoxycarbonyl-L-phenylalanine
- N-phenoxycarbonyl-L-serine
- N-phenoxycarbonyl-L-lysine
- N-phenoxycarbonyl-L-glutamate
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(2S)-2-(phenoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C10H11NO4/c1-7(9(12)13)11-10(14)15-8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
InChI Key |
WVHCMNPROHSIQO-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OC1=CC=CC=C1 |
Origin of Product |
United States |
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